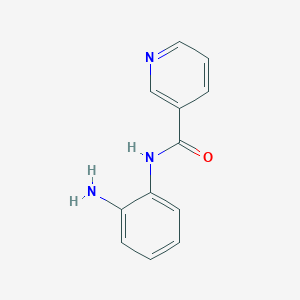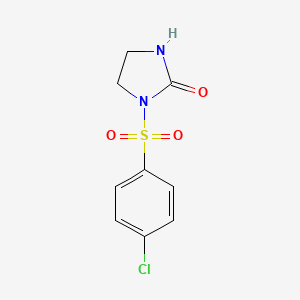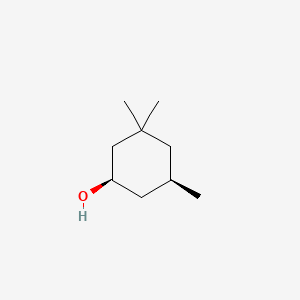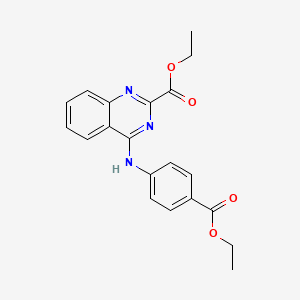
N-(2-氨基苯基)-烟酰胺
描述
N-(2-Amino-phenyl)-nicotinamide is a derivative of nicotinamide, a form of vitamin B3, and is explored for its potential in various biological and chemical applications due to its structural properties. This compound is part of a broader class of nicotinamide derivatives known for their diverse biological activities and chemical reactivity, stemming from the nicotinic acid core structure.
Synthesis Analysis
The synthesis of N-(2-Amino-phenyl)-nicotinamide derivatives involves various chemical strategies, including the use of palladium-catalysed aminocarbonylation of iodopyridines with primary and secondary amines, leading to N-substituted nicotinamides (Takács et al., 2007). Another approach includes the condensation of specific hydrazine and nicotinamide derivatives to produce compounds with significant biological activities (Elkaeed et al., 2022).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including N-(2-Amino-phenyl)-nicotinamide, is characterized by its nicotinic acid core, which allows for various substitutions that can alter the compound's chemical and biological properties. X-ray crystallography and computational modeling have been utilized to elucidate the structures of these derivatives, revealing their potential for interaction with biological targets (Burnett et al., 2015).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, including N-methylation and interactions with enzymes such as nicotinamide N-methyltransferase (NNMT), influencing metabolic pathways and potentially offering therapeutic targets for diseases (Policarpo et al., 2019). Their chemical properties are influenced by the functional groups attached to the nicotinic acid core.
Physical Properties Analysis
The physical properties of N-(2-Amino-phenyl)-nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations and chemical reactions. These properties are determined by the molecular structure and substitutions on the nicotinic acid core.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the therapeutic potential and chemical utility of N-(2-Amino-phenyl)-nicotinamide derivatives. Studies have shown that these compounds can act as inhibitors or activators of various biological pathways, influenced by their ability to interact with specific molecular targets (Surjana et al., 2010).
科学研究应用
1. 癌症研究和治疗
N-(2-氨基苯基)-烟酰胺衍生物已在癌症研究中得到广泛研究。一项研究重点是设计一种基于烟酰胺的衍生物作为抗增殖 VEGFR-2 抑制剂,证明了对癌细胞系(如 MCF-7 和 HCT 116)的显着抗增殖作用,并具有有希望的选择性指数 (Elkaeed 等人,2022)。另一项研究发现 N-苯基烟酰胺是一类新的强效癌细胞凋亡诱导剂,有助于发现新型抗癌剂 (Cai 等人,2003)。
2. 烟酰胺磷酸核糖转移酶 (NAMPT) 的抑制
烟酰胺磷酸核糖转移酶 (NAMPT) 在细胞生物能量学中起着至关重要的作用。研究表明,抑制 NAMPT 会导致癌细胞发生显着的代谢改变。一项研究使用基于全球质谱的代谢组学方法来研究 NAMPT 抑制对人癌细胞的影响 (Tolstikov 等人,2014)。另一项研究报道了具有有希望的抗肿瘤活性的强效 NAMPT 抑制剂的开发,表明它们作为癌症治疗剂的潜力 (Bai 等人,2016)。
3. 抗菌和抗真菌应用
多项研究探索了烟酰胺衍生物的抗菌和抗真菌特性。例如,研究了各种烟酰胺衍生物在盐酸溶液中对低碳钢的合成和抗菌活性,显示出有希望的结果 (Chakravarthy 等人,2014)。此外,新型 2-氨基烟酰胺衍生物作为抗真菌剂的合成和生物学评估表明对各种菌株具有有效的体外抗真菌活性 (Ni 等人,2017)。
4. 药理和生化研究
烟酰胺一直是药理和生化研究的主题,因为它对各种细胞和代谢过程有影响。例如,研究烟酰胺对肝微粒体药物代谢的抑制作用,提供了对其在体内潜在相互作用和影响的见解 (Sasame 和 Gillette,1970)。此外,研究了烟酰胺对抗白血病活性的影响及其与其他化合物的相互作用,突出了其复杂的代谢活动 (Oettgen 等人,1960)。
未来方向
作用机制
Target of Action
N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .
Biochemical Pathways
The inhibition of HDAC and Bcr-Abl by N-(2-Amino-phenyl)-nicotinamide affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .
Pharmacokinetics
It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.
Result of Action
The molecular and cellular effects of N-(2-Amino-phenyl)-nicotinamide’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .
Action Environment
The action, efficacy, and stability of N-(2-Amino-phenyl)-nicotinamide can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
属性
IUPAC Name |
N-(2-aminophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZRXCCXPZWXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360661 | |
| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436089-31-5 | |
| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227270.png)
![methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1227271.png)

![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)
![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)